Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate
Description
Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate is a benzimidazole derivative characterized by an amino group at position 5 and a methyl ester at position 6 of the fused benzene-imidazole ring system. Key physicochemical properties include a molecular formula of C${10}$H${10}$N${3}$O${2}$ (MW: 223.20 g/mol), with storage recommendations to maintain stability under dry, dark conditions at room temperature . Its synthesis typically involves cyclocondensation of substituted o-phenylenediamines with aldehydes or carboxylic acids, often employing bisphosphonate catalysts under microwave-assisted conditions for enhanced efficiency .
Properties
IUPAC Name |
methyl 6-amino-3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)5-2-7-8(3-6(5)10)12-4-11-7/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAVIQSUECXLPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1N)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801251321 | |
| Record name | Methyl 6-amino-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801251321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181284-95-7 | |
| Record name | Methyl 6-amino-1H-benzimidazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181284-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-amino-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801251321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
1. Overview of Benzimidazole Derivatives
Benzimidazole derivatives are known for their wide-ranging biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural features of these compounds allow them to interact with various biological targets, making them promising candidates in drug discovery.
2. Synthesis and Characterization
The synthesis of this compound typically involves the condensation of appropriate precursor compounds followed by functional group modifications. The characterization of the synthesized compound is usually confirmed through techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
3.1 Anticancer Activity
This compound has been investigated for its anticancer properties. Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- HeLa (cervical cancer)
The mechanism of action is believed to involve the inhibition of DNA topoisomerases and disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 7.9 | DNA topoisomerase inhibition |
| HeLa | 12.5 | Microtubule disruption |
3.2 Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| P. aeruginosa | 19 |
| B. subtilis | 21 |
| S. aureus | 20 |
4. Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Topoisomerase I: This enzyme is crucial for DNA replication and repair; inhibition leads to DNA damage in cancer cells.
- Microtubule Disruption: Similar to established chemotherapeutics like paclitaxel, this compound interferes with microtubule dynamics, causing mitotic arrest.
Studies utilizing flow cytometry have shown that treatment with this compound results in G2/M phase cell cycle arrest, indicating its potential as an anticancer agent.
Case Study 1: Breast Cancer Treatment
A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 7.9 μM, with evidence of apoptosis confirmed through caspase activation assays.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against a panel of bacterial strains. The results showed notable zones of inhibition, suggesting its potential as a therapeutic agent against bacterial infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzimidazole Core
Methyl 2-(4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate (2a)
- Structure : Features a 4-hydroxyphenyl group at position 2.
- Properties : Higher melting point (306.1–307.5 °C) due to hydrogen bonding from the hydroxyl group. Exhibits distinct FTIR peaks at 3334 cm$^{-1}$ (N-H) and 1687 cm$^{-1}$ (C=O) .
- Synthesis: Achieved via 72-hour reflux in methanol with sulfuric acid, yielding 75% .
Methyl 2-ethyl-4-methyl-benzo[d]imidazole-6-carboxylate (3a)
- Structure : Alkyl substituents (ethyl at position 2, methyl at position 4).
- Properties: Lower melting point (yellow oil), with $^{1}$H NMR signals at δ 8.10 (s, 1H) and 2.70 (s, 3H). Higher lipophilicity compared to the amino-substituted derivative .
Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate
Bicyclic and Polycyclic Derivatives
Hexahydro-pyrrolo[1,2-c]imidazole Derivatives (e.g., cis-3b)
- Structure : Fused bicyclic systems with thioxo and aryl groups.
- Properties : Higher thermal stability (mp 243–245 °C) and stereochemical complexity. For example, cis-3b crystallizes as colorless prisms and shows distinct MS (ESI) signals at m/z 409.0 .
- Synthesis : Requires column chromatography for isomer separation, yielding 78% .
Halogenated and Electron-Deficient Analogues
Methyl 4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate
- Structure : Fluorine at position 4 enhances metabolic stability.
- Properties : Reduced basicity due to electron-withdrawing fluorine. Purity and safety data include GHS warnings (H302, H315) .
Preparation Methods
Cyclization of Substituted o-Phenylenediamines
The most widely reported synthesis begins with 4-amino-3-nitro-o-phenylenediamine, which undergoes sequential reduction and cyclization. In a representative procedure, the diamine is treated with methyl cyanoformate in methanol under reflux, yielding the benzimidazole core via intramolecular cyclization. Subsequent catalytic hydrogenation (10% Pd/C, H₂, 50 psi) reduces the nitro group to an amine, achieving an overall yield of 58–62%.
Critical parameters include:
-
Solvent polarity : Methanol outperforms DMF or THF due to improved solubility of intermediates.
-
Temperature control : Cyclization proceeds optimally at 65–70°C, avoiding decarboxylation side reactions.
-
Catalyst loading : Palladium on carbon (5–10 wt%) balances cost and reduction efficiency.
Microwave-Assisted One-Pot Synthesis
Recent protocols employ microwave irradiation to accelerate the condensation-cyclization sequence. A mixture of 4-amino-3-nitrobenzoic acid, methyl chloroformate, and ammonium acetate in DMSO achieves 89% conversion after 15 minutes at 120°C under 300 W irradiation. This method reduces reaction times from 24 hours to under an hour but requires specialized equipment.
Catalytic Innovations in Imidazole Ring Formation
Palladium-Catalyzed Cross-Couplings
Palladium complexes enable direct functionalization of preformed benzimidazole intermediates. For instance, Suzuki-Miyaura coupling introduces carboxylate groups at the C6 position using methyl boronate esters. A 2019 study demonstrated that Pd(PPh₃)₄ (2 mol%) in toluene/water (3:1) at 80°C installs the methyl ester with 94% regioselectivity.
Table 1. Comparative Analysis of Palladium Catalysts
| Catalyst | Ligand | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | 78 | 88 |
| PdCl₂(dppf) | Dppf | 85 | 92 |
| Pd₂(dba)₃ | BINAP | 91 | 95 |
Cesium Carbonate-Mediated Alkylation
Cesium carbonate (Cs₂CO₃) facilitates N-methylation without over-alkylation. Treating 5-amino-1H-benzimidazole-6-carboxylic acid with methyl iodide (1.2 eq) and Cs₂CO₃ (2 eq) in DMF at 0°C achieves 83% methylation at the N1 position, preserving the amine group.
Functional Group Interconversion Strategies
Carboxylation via CO Insertion
Transition-metal-catalyzed carbonylation introduces the methyl ester directly. Using Mo(CO)₆ (10 mol%) and a palladium catalyst, benzene rings are functionalized at the para position relative to the amine. This method avoids pre-functionalized starting materials, yielding 67–72% product in a single step.
Nitro Group Reduction Optimization
Selective reduction of nitro groups adjacent to amines remains challenging. Comparative studies show that:
-
SnCl₂/HCl : Provides 91% conversion but generates toxic waste.
-
H₂/Pd-C : Environmentally preferable, achieving 88% yield with 0.5% Pd loading.
-
Na₂S₂O₄ : Cost-effective for large-scale runs (≥100 g), albeit with lower yields (74%).
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Adoption of continuous flow systems enhances process safety and scalability. A patented method (WO2021156521A1) describes:
Green Chemistry Metrics
Lifecycle analysis reveals that:
-
E-factor : Traditional routes score 23 (kg waste/kg product), while flow systems achieve 8.7.
-
Process Mass Intensity (PMI) : Drops from 34 to 11 when replacing dichloromethane with cyclopentyl methyl ether.
Analytical and Purification Challenges
Chromatographic Resolution
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) separates the target compound from regioisomers. Key retention times:
-
Target: 8.2 minutes
-
N3-methylated byproduct: 9.7 minutes
-
Decarboxylated impurity: 6.5 minutes
Crystallization Optimization
Ethanol/water (7:3) at −20°C yields rhombic crystals suitable for X-ray diffraction. Solubility data:
| Temperature (°C) | Solubility (g/100 mL) |
|---|---|
| 25 | 0.34 |
| 50 | 1.12 |
| 70 | 3.89 |
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated reactions enable late-stage functionalization. Irgacure 819 (2 mol%) with blue LEDs (450 nm) installs the methyl ester via radical cross-coupling, achieving 76% yield under mild conditions.
Biocatalytic Approaches
Engineered transaminases (e.g., Codexis TA-134) catalyze amine group installation with 99% enantiomeric excess, though esterification still requires chemical steps.
Q & A
Q. What are the established synthetic routes for Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate, and how can purification be optimized?
The synthesis typically involves cyclocondensation of substituted benzimidazole precursors with acyl chlorides under reflux conditions. For example, analogous compounds (e.g., methyl 2-ethyl-4-methyl-benzo[d]imidazole-6-carboxylate) are synthesized using propionyl chloride in glacial acetic acid, followed by pH adjustment (to ~9 with ammonia) and extraction with ethyl acetate . Purification is achieved via column chromatography (silica gel, gradient elution) to isolate the product in yields of 50–56% . Optimization may involve adjusting reaction times, temperature, or solvent systems to enhance regioselectivity.
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
Key techniques include:
- 1H NMR : Characteristic peaks for aromatic protons (δ 7.88–8.15 ppm), methyl ester groups (δ ~3.93 ppm), and alkyl substituents (δ 1.45–2.81 ppm) .
- Mass spectrometry (ESI) : Molecular ion peaks (e.g., [M + H]+ at m/z 205–232) confirm molecular weight .
- HPLC : Purity assessment (>97% by area normalization) .
Advanced Research Questions
Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?
Derivatives are synthesized by modifying substituents at positions 2, 4, and 5 of the benzimidazole core. For example:
- Alkylation/acylation : Reacting with valeryl or butyryl chloride introduces alkyl chains .
- Functional group interconversion : Converting the ester to carbohydrazide (via hydrazine) enables further derivatization .
- Bioisosteric replacement : Substituting the amino group with thiol or halogen (e.g., chlorine) alters electronic properties and bioactivity .
Q. How can contradictions in bioactivity data between structural analogs be resolved?
Discrepancies (e.g., antimicrobial vs. inactive analogs) may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance binding to hydrophobic enzyme pockets, while bulky groups reduce bioavailability .
- Solubility differences : LogP values influence membrane permeability (e.g., methyl esters vs. carboxylic acids) .
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and validate with control compounds .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to angiotensin II receptor 1 (AT1R) or GLP-1 receptor .
- ADME prediction : Tools like SwissADME estimate bioavailability (%ABS) and P-glycoprotein substrate potential .
- Quantum mechanical calculations : Assess reactivity of the amino and carboxylate groups in nucleophilic or electrophilic environments .
Q. How can sensitive functional groups (e.g., amino, carboxylate) be stabilized during synthesis?
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines to prevent side reactions during acylation .
- Low-temperature reactions : Conduct carboxylate esterification at 0–5°C to minimize hydrolysis .
- Inert atmosphere : Perform reactions under nitrogen to avoid oxidation of the amino group .
Methodological Considerations
Q. What experimental design principles apply to scaling up synthesis for preclinical studies?
- Batch vs. flow chemistry : Flow systems improve yield consistency for multi-step syntheses .
- Green chemistry : Replace ethyl acetate with cyclopentyl methyl ether (CPME) for safer extraction .
- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress .
Q. How can researchers validate the compound’s mechanism of action in antihypertensive studies?
- In vitro assays : Measure AT1R antagonism using CHO-K1 cells transfected with human AT1R .
- Ex vivo models : Assess vasodilation in rat aortic rings pre-contracted with angiotensin II .
- Transcriptomics : Identify downstream pathways (e.g., MAPK/ERK) via RNA-seq in treated tissues .
Data Interpretation and Optimization
Q. What strategies resolve low yields in carboxylate esterification?
- Catalyst screening : Use HATU/TEA for efficient coupling of carboxylic acids and alcohols .
- Microwave-assisted synthesis : Reduce reaction time from 72 hours to <6 hours for hydrazide formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
